Ischemin sodium salt chemical structure and properties
Ischemin sodium salt chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, and biological applications of Ischemin sodium salt , a specialized small-molecule inhibitor used primarily in cardiovascular and epigenetic research.
Structure, Properties, and Application in Ischemic Signaling
Part 1: Executive Summary
Ischemin (Sodium Salt) is a cell-permeable, small-molecule inhibitor that targets the bromodomain of CREB-binding protein (CBP) .[1][2][3] Unlike broad-spectrum histone deacetylase (HDAC) inhibitors, Ischemin specifically disrupts the interaction between the transcriptional co-activator CBP and the tumor suppressor protein p53 .
By blocking this protein-protein interaction, Ischemin prevents the acetylation of p53, thereby suppressing its transcriptional activity. This mechanism has been identified as a critical intervention point for preventing cardiomyocyte apoptosis during myocardial ischemia and reperfusion injury, making it a high-value tool for drug development in cardiovascular protection.
Part 2: Chemical Identity & Physicochemical Properties
Chemical Profile
Ischemin is an azobenzene derivative.[2] The sodium salt form is preferred for biological assays due to improved solubility compared to the free acid.
| Property | Specification |
| Common Name | Ischemin Sodium Salt |
| IUPAC Name | Sodium 5-[(1E)-2-(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate |
| CAS Number | 1357059-00-7 (Free acid reference) |
| Molecular Formula | C₁₅H₁₆N₃NaO₄S |
| Molecular Weight | 357.36 g/mol |
| Appearance | Orange to Red Solid/Powder |
| Solubility (Water) | < 35 mg/mL (Limited; pH dependent) |
| Solubility (DMSO) | ~50 mg/mL (Recommended for stock) |
| Purity | ≥98% (HPLC) |
Structural Representation
The molecule features an azobenzene core (N=N double bond) linking two substituted phenyl rings. The sulfonate group confers water solubility (as a sodium salt), while the hydroxyl and amino groups on the opposing ring are critical for hydrogen bonding within the CBP bromodomain pocket.
SMILES String: CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+]
Part 3: Mechanism of Action
The p53-CBP Axis
Under cellular stress (e.g., hypoxia, DNA damage), p53 is activated and requires acetylation to function as a transcription factor. The co-activator CBP (CREB-binding protein) binds to acetylated lysine residues on p53 via its bromodomain . This complex drives the expression of pro-apoptotic genes (e.g., PUMA, NOXA, p21).
Ischemin Inhibition
Ischemin acts as a bromodomain mimic/inhibitor . It binds reversibly to the acetyl-lysine binding pocket of the CBP bromodomain.[2]
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Target: CBP Bromodomain (Kd ≈ 19 µM).[2]
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Selectivity: Moderate selectivity for CBP over other bromodomains (e.g., BRD4, PCAF).[2]
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Outcome: By occupying the CBP pocket, Ischemin physically blocks p53 from binding.[3] Consequently, p53 transcriptional activity is blunted, and the downstream apoptotic cascade is halted.
Signaling Pathway Visualization
Figure 1: Mechanism of Ischemin-mediated cardioprotection. Ischemin competitively binds the CBP bromodomain, preventing the formation of the lethal p53-CBP transcriptional complex.[3]
Part 4: Experimental Protocols
Stock Solution Preparation
Ischemin sodium salt is sensitive to moisture and light. Prepare stocks immediately before use or store aliquots strictly at -20°C.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: To make 1 mL of 10 mM stock, dissolve 3.57 mg of Ischemin sodium salt in 1 mL of anhydrous DMSO.
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.
In Vitro Cardiomyocyte Protection Assay
This protocol validates the anti-apoptotic activity of Ischemin in cardiomyocytes exposed to doxorubicin or hypoxic stress.
Reagents:
-
Primary Rat Cardiomyocytes or H9c2 cell line.
-
Ischemin Stock (10 mM).
-
Stress Inducer: Doxorubicin (1 µM) or Hypoxia Chamber.
Procedure:
-
Seeding: Plate cells at a density of
cells/well in a 24-well plate. Allow attachment for 24 hours. -
Pre-treatment: Replace media with fresh media containing Ischemin (5 µM – 20 µM) .
-
Note: A common effective concentration is 10 µM .
-
Incubate for 2 hours prior to stress induction to ensure cellular uptake and CBP engagement.
-
-
Stress Induction:
-
Add Doxorubicin (final conc. 1 µM) directly to the wells containing Ischemin.
-
Alternatively, place cells in a hypoxia chamber (
) for 24 hours.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout:
-
Caspase-3/7 Activity: Use a fluorometric assay to measure apoptosis.
-
Western Blot: Lysate analysis for p53 acetylation levels (Lys382) and p21 expression. Ischemin treatment should significantly reduce p21 levels compared to the stress-only control.
-
Part 5: Safety & Handling
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Hazard Classification: Ischemin is a research chemical and has not been fully characterized for human toxicity. Treat as a potential Irritant .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Stability: The azobenzene moiety can be light-sensitive (photo-isomerization). Protect solid and solution forms from direct light.
References
-
Borah, J. C., et al. (2011). "A small molecule binding to the co-activator CREB-binding protein blocks apoptosis in cardiomyocytes." Chemistry & Biology, 18(4), 531-541.
-
Tocris Bioscience. (n.d.). "Ischemin sodium salt: CBP bromodomain inhibitor."[2][4][5][6] Tocris Product Guide.
-
MedChemExpress. (n.d.). "Ischemin sodium salt Datasheet." MCE Catalog.
-
ApexBio Technology. (n.d.). "Ischemin Sodium Salt Chemical Properties." ApexBio.
Sources
- 1. Ischemin sodium | CBP bromodomain inhibitor | Probechem Biochemicals [probechem.com]
- 2. Ischemin A cell-permeable azobenzene compound that reversibly targets CBP-BRD acetyl-lysine binding pocket with moderate selectivity over BAZ1B, PCAF, BRD4-1 and BAZ2B. | Sigma-Aldrich [sigmaaldrich.com]
- 3. ischemin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. bio-techne.com [bio-techne.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
